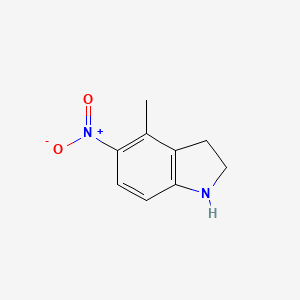

4-Methyl-5-nitroindoline

Descripción

Evolution and Contemporary Relevance of Indoline (B122111) Derivatives in Organic Synthesis and Beyond

The study of indoline and its derivatives has a rich history, evolving from classical synthetic methods to modern catalytic strategies. researchgate.netbhu.ac.in Initially explored for their presence in natural products like alkaloids, the contemporary relevance of indoline derivatives has expanded significantly. chim.itmdpi.com They are now recognized as crucial pharmacophores in medicinal chemistry, forming the structural basis for drugs targeting a wide range of diseases. semanticscholar.orgnih.govnih.gov The development of transition-metal catalyzed reactions, C-H activation, and other advanced synthetic methodologies has enabled the creation of highly substituted and complex indoline structures with unprecedented efficiency. researchgate.netnumberanalytics.comtandfonline.com This has opened new frontiers in materials science, with indole-based molecules showing potential in organic electronics. numberanalytics.com

Structural Context of 4-Methyl-5-nitroindoline within the Indoline Chemical Class

This compound is a specific derivative of the indoline ring system. Its fundamental structure consists of a bicyclic system where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring. The "indoline" designation indicates that the five-membered ring is saturated. In this particular compound, the benzene ring is substituted at position 4 with a methyl group (-CH₃) and at position 5 with a nitro group (-NO₂). This specific substitution pattern dictates its unique chemical and electronic properties.

Rationale for Investigating Highly Substituted Indoline Systems: A Focus on the Methyl and Nitro Group Impact

The investigation of highly substituted indoline systems like this compound is driven by the desire to fine-tune the chemical and biological properties of the indoline core. The introduction of substituents allows for the modulation of electronic effects, steric hindrance, and potential intermolecular interactions.

The methyl group at the 4-position is an electron-donating group. Its presence can influence the electron density of the aromatic ring, potentially affecting the reactivity of the indoline system in electrophilic substitution reactions.

The nitro group at the 5-position is a strong electron-withdrawing group. This has a significant impact on the electronic character of the molecule, making the aromatic ring more electron-deficient. This can influence its reactivity in nucleophilic aromatic substitution reactions and can also be a site for chemical modification, for example, through reduction to an amino group. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group on the same aromatic ring creates a unique electronic environment that is of interest for synthetic and medicinal chemistry.

Overview of Research Trajectories in Indoline Chemistry Relevant to this compound

Current research in indoline chemistry is multifaceted, with several key trajectories relevant to understanding and utilizing compounds like this compound. A major focus is the development of novel and efficient synthetic methods to create substituted indolines. nih.govresearchgate.netrsc.org This includes one-pot syntheses, catalytic approaches, and the use of visible-light-mediated reactions to construct these heterocyclic frameworks. researchgate.netrsc.org

Another significant research direction is the exploration of the biological activities of substituted indolines. nih.govmdpi.com The indole (B1671886) nucleus is a privileged scaffold in drug discovery, and researchers are continuously exploring how different substitution patterns, such as the one found in this compound, can lead to new therapeutic agents. nih.gov This includes investigations into their potential as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgnih.gov

Furthermore, there is growing interest in the application of indoline derivatives in materials science. The unique photophysical properties of some indolines make them candidates for use in dyes, sensors, and electronic devices. numberanalytics.commdpi.com The specific substituents on the indoline ring can be tailored to achieve desired optical and electronic properties.

Chemical and Physical Properties

The specific arrangement of the methyl and nitro functional groups on the indoline core imparts distinct physicochemical properties to this compound.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| CAS Number | 165250-68-0 |

This data is compiled from publicly available chemical databases.

While extensive experimental data for this compound is not widely published, its properties can be inferred from related structures and general chemical principles. The nitro group is expected to increase the polarity of the molecule and influence its solubility. The presence of both an electron-donating methyl group and an electron-withdrawing nitro group will affect the molecule's dipole moment and intermolecular interactions.

Synthesis and Reactivity

The synthesis of substituted indolines like this compound can be approached through various synthetic strategies. A common method involves the nitration of a corresponding 4-methylindoline (B2615526) precursor. The conditions for such a reaction would need to be carefully controlled to achieve the desired regioselectivity.

The reactivity of this compound is largely dictated by its functional groups. The nitro group can undergo reduction to an amino group, which can then be further functionalized. This transformation is a common strategy in the synthesis of more complex indole derivatives. The indoline ring itself can be oxidized to the corresponding indole. The presence of the methyl and nitro groups will influence the reactivity of the aromatic ring towards further electrophilic or nucleophilic substitution.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bond in the indoline ring, the C-H bonds of the methyl group, and the strong asymmetric and symmetric stretching vibrations of the nitro group.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural elucidation.

While specific spectral data for this compound is limited in publicly accessible literature, related compounds such as 1-Allyl-2-methyl-5-nitro-1H-indole show characteristic FT-IR peaks for C-H, aromatic C=C, and O=N=O stretching.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-3,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXMLIIFZFXIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601498 | |

| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165250-68-0 | |

| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 4 Methyl 5 Nitroindoline Analogues

Elucidation of Reaction Mechanisms in Indoline (B122111) Functionalization

The functionalization of the indoline core can proceed through several distinct mechanistic pathways, dictated by the reagents, reaction conditions, and the electronic nature of the substituents on the aromatic ring.

The dehydrogenation of indolines to form the corresponding indoles is a common and important transformation. While this can be achieved through various methods, radical chain processes offer a distinct mechanistic route. These reactions typically involve an initiation step to generate a radical, a propagation phase where the indoline is oxidized, and a termination step. The presence of a nitro group, as in 4-methyl-5-nitroindoline analogues, can influence these radical processes. Nitroaromatic compounds are known to participate in radical reactions, potentially acting as radical initiators or traps depending on the reaction conditions. rsc.org The mechanism often involves hydrogen atom abstraction from the N-H bond or a C-H bond at the C2 or C3 position, followed by subsequent oxidation steps to introduce the double bond and achieve aromatization.

A fascinating mechanistic duality has been observed in the 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives, which serve as analogues for understanding reactions at the indoline nitrogen. nih.govrsc.org Detailed mechanistic studies have revealed that this reaction does not follow a single pathway but rather proceeds through two competing mechanisms operating simultaneously: a concerted, pericyclic pathway and a dissociative pathway involving fragment pairs. nih.govresearchgate.net

The concerted mechanism is a type of semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement where bond breaking and bond making occur in a single, cyclic transition state. researchgate.net In contrast, the dissociative mechanism involves the initial cleavage of the N-O bond to form an intermediate ion pair or radical pair, which then recombines to form the product. researchgate.net The balance between these two pathways is highly sensitive to the electronic properties of the system. nih.gov

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzene (B151609) ring of the indoline core. The mechanism proceeds in two main steps:

Attack of the electrophile : The aromatic π-system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the slow, rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring aromaticity. masterorganicchemistry.com

In analogues like this compound, the regioselectivity of the attack is governed by the combined influence of the amino group, the methyl group, and the nitro group. The amino group of the indoline ring is a powerful activating, ortho, para-director. The methyl group is also an activating, ortho, para-director, while the nitro group is a strong deactivating, meta-director. libretexts.orgminia.edu.eg The outcome of the substitution depends on the interplay of these directing effects and the reaction conditions.

The presence of a strong electron-withdrawing group like the nitro group in this compound analogues can render the aromatic ring electron-deficient. This electronic characteristic opens up the possibility of nucleophilic aromatic substitution (SNAAr) or dearomatization reactions through nucleophilic addition, pathways not typically observed in electron-rich indoles. researchgate.net In these mechanisms, a nucleophile attacks the aromatic ring, particularly at positions ortho or para to the nitro group, to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of a leaving group (in the case of SNAAr) or further transformation of the intermediate leads to the final product. The electrophilic nature of 3-nitroindoles, for example, has been exploited in various dearomatization strategies, highlighting the reactivity of nitro-substituted indole (B1671886) scaffolds with electron-rich species. researchgate.net

Isotope Labeling Studies for Reaction Pathway Delineation

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. ias.ac.in In the context of indoline and indole chemistry, labeling studies, particularly with isotopes like deuterium (B1214612) (²H), ¹³C, ¹⁵N, and ¹⁸O, have provided definitive evidence for proposed reaction pathways. chemrxiv.orgnih.gov

For instance, in the study of the indolyl 1,3-heteroatom transposition, ¹⁸O-labeling was instrumental in distinguishing between the concerted and dissociative mechanisms. nih.govresearchgate.net By specifically labeling the carbonyl oxygen of an acyl N-hydroxyindole precursor, researchers could track its final position in the product.

A concerted pathway would result in the exclusive migration of the ¹⁸O label to the C3-position of the indoline ring. nih.gov

A dissociative pathway , proceeding through a symmetric intermediate, would lead to scrambling of the ¹⁸O label between the C3-oxygen and the carbonyl oxygen. nih.gov

These experiments provided conclusive evidence for the simultaneous operation of both mechanisms. nih.govresearchgate.net Similarly, deuterium labeling has been employed to study C-H activation and determine kinetic isotope effects (KIE), which can reveal whether a C-H bond is broken in the rate-determining step of a reaction. researchgate.net

Influence of Electronic Properties and Substituent Effects on Reaction Kinetics and Regioselectivity

The rate (kinetics) and orientation (regioselectivity) of reactions involving this compound analogues are profoundly influenced by the electronic properties of the substituents on the indoline ring. libretexts.org Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs) , such as the methyl group and the amino part of the indoline ring, increase the electron density of the aromatic ring. This makes the ring more nucleophilic and thus more reactive towards electrophiles, leading to faster reaction rates in electrophilic aromatic substitutions. minia.edu.eg They generally direct incoming electrophiles to the ortho and para positions.

Electron-Withdrawing Groups (EWGs) , such as the nitro group, decrease the electron density of the aromatic ring. This deactivates the ring towards electrophilic attack, slowing the reaction rate. minia.edu.eg These groups typically direct incoming electrophiles to the meta position.

In the case of the indolyl 1,3-heteroatom transposition, modifying the electronic properties of the substrate was shown to shift the balance between the concerted and dissociative pathways. nih.govresearchgate.net By introducing substituents with different electronic natures on the migrating group, researchers could systematically alter the contribution of each mechanistic pathway to the final product distribution. nih.gov This demonstrates that the energy barriers for both pathways are a function of the substrate's electronic properties. nih.govsemanticscholar.org

The following table, based on findings from studies on N-hydroxyindole derivatives, illustrates how the electronic nature of a substituent (R) on an attached benzoyl group can influence the contribution of the dissociative pathway in a 1,3-heteroatom transposition reaction.

| Substituent (R) | Hammett Constant (σp) | Dissociative Pathway Contribution (%) |

|---|---|---|

| 4-OMe | -0.27 | 15 |

| 4-Me | -0.17 | 18 |

| H | 0.00 | 25 |

| 4-Cl | 0.23 | 36 |

| 4-CF3 | 0.54 | 45 |

| 4-NO2 | 0.78 | 50 |

This data is illustrative, derived from mechanistic studies on N-hydroxyindole analogues, demonstrating the principle of electronic effects on reaction mechanisms. nih.gov

This clear correlation shows that as the substituent becomes more electron-withdrawing (higher σp value), the contribution from the dissociative pathway increases, highlighting the delicate electronic control over competing reaction mechanisms.

Thermodynamic and Kinetic Control in Indoline Transformations

The regioselectivity and product distribution in chemical transformations of indoline derivatives, including analogues of this compound, are often governed by a delicate interplay between thermodynamic and kinetic factors. The outcome of a reaction can be directed toward the most stable product (thermodynamic control) or the product that is formed fastest (kinetic control) by careful manipulation of reaction conditions such as temperature, reaction time, and the nature of reagents and catalysts.

In the context of electrophilic aromatic substitution on substituted indolines, the electron-donating nature of the amino group and the methyl group, combined with the electron-withdrawing effect of the nitro group, creates a complex reactivity landscape. The position of electrophilic attack is influenced by the ability of the indoline nucleus to stabilize the resulting cationic intermediate (Wheland intermediate).

Kinetic vs. Thermodynamic Product Formation:

Generally, reactions conducted at lower temperatures for shorter durations tend to favor the kinetic product , which is formed via the pathway with the lowest activation energy. Conversely, higher temperatures and longer reaction times allow for equilibrium to be established, leading to the predominance of the more stable thermodynamic product .

While specific experimental data on the thermodynamic and kinetic control of reactions involving this compound is not extensively available in the public domain, the principles can be illustrated through computational studies on closely related indole systems. For instance, computational analysis of the electrophilic substitution on indole reveals that different positions on the indole ring exhibit varying levels of reactivity and lead to products of differing stability.

A computational study on the electrophilic substitution of indole using a model electrophile provides insights into the relative energies of the transition states and the final products, which are crucial for understanding kinetic and thermodynamic control. The data suggests that substitution at certain positions may be kinetically favored due to a lower activation barrier, while substitution at other positions might lead to a more thermodynamically stable product.

Table 1: Calculated Relative Energies for Electrophilic Substitution on Indole

| Position of Substitution | Relative Activation Free Energy (ΔG‡) (kcal/mol) - Kinetic Control | Relative Product Free Energy (ΔG) (kcal/mol) - Thermodynamic Control |

|---|---|---|

| 1 (N-substitution) | 0.0 (Reference) | +5.0 |

| 3 (C3-substitution) | +2.5 | 0.0 (Reference) |

| 2 (C2-substitution) | +8.0 | +3.0 |

From this illustrative data, N-substitution (position 1) is the kinetically preferred pathway due to the lowest activation energy. However, the resulting product is thermodynamically less stable than the C3-substituted product. C3-substitution, while having a slightly higher activation barrier, leads to the most thermodynamically stable product. This suggests that under kinetic control (low temperature, short reaction time), the N-substituted product would be favored, while under thermodynamic control (higher temperature, longer reaction time), the C3-substituted product would predominate.

The presence of methyl and nitro groups on the indoline ring in this compound would further modulate these energy profiles. The electron-donating methyl group at position 4 would likely enhance the reactivity of the benzene ring portion of the molecule, while the electron-withdrawing nitro group at position 5 would deactivate it towards electrophilic attack. The interplay of these electronic effects, along with steric hindrance, would determine the precise kinetic and thermodynamic product distributions in reactions of this specific compound.

For example, in the nitration of substituted indoles, the regioselectivity is highly dependent on the reaction conditions. While nitration often occurs at the 5- or 6-position of the indole nucleus, the presence of existing substituents can direct the incoming nitro group to other positions, and the ratio of the resulting isomers can be sensitive to temperature.

Table 2: Hypothetical Product Distribution in the Nitration of a Substituted Indoline Analogue at Different Temperatures

| Reaction Temperature | Product A (Kinetic Product) (%) | Product B (Thermodynamic Product) (%) |

|---|---|---|

| 0 °C | 75 | 25 |

| 50 °C | 40 | 60 |

| 100 °C | 15 | 85 |

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research on 4 Methyl 5 Nitroindoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 4-Methyl-5-nitroindoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for assigning every proton and carbon signal unambiguously, thereby confirming the substitution pattern on the indoline (B122111) core.

While ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, 2D NMR techniques are required to piece together the complete molecular puzzle. These experiments correlate signals from different nuclei, revealing bonding pathways and spatial proximities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the correlation between the protons at the C2 and C3 positions of the indoline ring, confirming their adjacent relationship. It would also show correlations between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. This is the primary method for assigning the carbon signals of protonated carbons. For instance, the signal for the C4-methyl protons would correlate to the C4-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. It is crucial for identifying quaternary (non-protonated) carbons and piecing together different molecular fragments. Key HMBC correlations for this compound would include the correlation from the C4-methyl protons to the C3a, C4, and C5 carbons, definitively placing the methyl group at the C4 position. Similarly, protons on the C2 and C3 methylene (B1212753) groups would show correlations to neighboring carbons, confirming the indoline ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximity between the C4-methyl group protons and the aromatic proton at C6, further confirming the substitution pattern.

The expected correlations from these 2D NMR experiments provide a robust and definitive confirmation of the this compound structure.

Table 1: Expected 2D NMR Correlations for Structural Elucidation of this compound

| Technique | Correlated Nuclei | Purpose in Analysis of this compound | Expected Key Correlations |

|---|---|---|---|

| COSY | ¹H – ¹H | Identifies adjacent protons | H2 ↔ H3; H6 ↔ H7 |

| HSQC | ¹H – ¹³C (¹J) | Assigns protonated carbons | C4-CH₃ ↔ C4-CH₃; CH₂(2) ↔ CH₂(2); CH₂(3) ↔ CH₂(3); CH(6) ↔ CH(6); CH(7) ↔ CH(7) |

| HMBC | ¹H – ¹³C (²⁻³J) | Establishes long-range connectivity and assigns quaternary carbons | C4-CH₃ ↔ C3a, C4, C5; H7 ↔ C5, C7a; H6 ↔ C4, C7a |

| NOESY | ¹H – ¹H (spatial) | Confirms spatial proximity of groups | C4-CH₃ ↔ H6 |

Variable Temperature (VT) NMR involves acquiring spectra at different temperatures to study dynamic processes within a molecule or its interactions with the solvent or other molecules. ox.ac.ukox.ac.uk Such experiments can provide valuable information on energy barriers for conformational changes, such as bond rotations or ring flips. oxinst.com

For this compound, VT-NMR could be employed to investigate several phenomena:

Rotation of the Nitro Group: At room temperature, the rotation around the C5-NO₂ bond is typically fast on the NMR timescale. However, if steric hindrance from the adjacent C4-methyl group were to create a significant energy barrier, cooling the sample could slow this rotation. This might lead to the broadening and eventual splitting of signals for nearby protons (like H6), providing insight into the rotational energy barrier.

Intermolecular Interactions: The chemical shifts of protons involved in hydrogen bonding, such as the N-H proton of the indoline ring, are often temperature-dependent. blogspot.com By monitoring the change in the N-H proton's chemical shift with temperature, one can study its involvement in intermolecular hydrogen bonding with the solvent or in self-association at higher concentrations.

The ability to modify the temperature allows researchers to move between fast, intermediate, and slow exchange regimes, providing a window into the molecule's dynamic behavior that is not apparent from a standard room-temperature spectrum. oxinst.comblogspot.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass of a molecule, which allows for the calculation of its elemental formula with high confidence. This technique is complementary to NMR, confirming the molecular composition that NMR has structurally defined.

For this compound (C₉H₁₀N₂O₂), HRMS would be used to measure the mass of its molecular ion to within a few parts per million (ppm) of its theoretical value (178.0742 g/mol ). This level of accuracy effectively rules out other possible elemental compositions. Tandem mass spectrometry (MS/MS) experiments further fragment the molecular ion, providing structural information based on the resulting pieces.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, and often non-volatile, compounds. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ in the gas phase with minimal fragmentation. For this compound, analysis by ESI-HRMS would confirm its molecular weight and formula. Subsequent MS/MS analysis of the [M+H]⁺ ion (m/z 179.0815) would involve collision-induced dissociation (CID) to induce fragmentation. The fragmentation pathways of nitroaromatic compounds often involve characteristic losses of the nitro group constituents, such as the loss of NO (30 Da), NO₂ (46 Da), or H₂O (18 Da). nih.gov These fragmentation patterns provide corroborating evidence for the molecular structure.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Indolines, particularly those with polar nitro groups, may exhibit poor chromatographic behavior and thermal instability at the high temperatures used in a GC injector.

To overcome these limitations, this compound would typically be chemically modified through derivatization prior to analysis. mdpi.com A common approach is silylation, where the active hydrogen on the indoline nitrogen is replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov This process increases the molecule's volatility and thermal stability. The resulting TMS derivative can then be readily analyzed by GC-MS. The mass spectrum would show a molecular ion corresponding to the derivatized compound, and the fragmentation pattern would include ions characteristic of both the indoline core and the TMS group. This method is particularly useful for quantifying the compound in complex mixtures after appropriate sample cleanup.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the analysis of compounds in complex matrices, making it ideal for trace analysis. researchgate.net The compound is first separated from other components in a mixture by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), and then detected by a tandem mass spectrometer.

For the analysis of this compound, a specific method using Multiple Reaction Monitoring (MRM) would be developed. researchgate.netresearchgate.net In this mode, the mass spectrometer is set to select the precursor ion (e.g., the [M+H]⁺ ion at m/z 179.1) in the first stage, fragment it, and then monitor for a specific, characteristic product ion in the second stage. This precursor-to-product ion transition is highly specific to the target molecule, filtering out background noise and allowing for highly sensitive quantification even at very low concentrations. This makes LC-MS/MS the method of choice for analyzing this compound in biological or environmental samples.

Table 2: Summary of Mass Spectrometry Techniques for Characterizing this compound

| Technique | Ionization Method | Key Application | Expected Ion (m/z) | Information Gained |

|---|---|---|---|---|

| HRMS | ESI | Precise Molecular Formula Determination | [M+H]⁺ = 179.0815 | Confirms elemental composition C₉H₁₀N₂O₂ with high accuracy. |

| ESI-MS/MS | ESI | Structural Fragmentation Analysis | Precursor: 179.1 | Elucidation of fragmentation pathways (e.g., loss of NO, NO₂). |

| GC-MS | Electron Ionization (EI) | Analysis of Volatile Derivatives | M⁺ of TMS derivative | Separation and identification, requires derivatization (e.g., silylation). |

| LC-MS/MS | ESI | Trace Analysis in Complex Mixtures | Transition: 179.1 → product ion | Highly selective and sensitive quantification using MRM. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, offering a unique "fingerprint" that aids in its identification and structural elucidation. The vibrational spectrum of this compound is characterized by the distinct frequencies associated with its constituent functional groups, namely the aromatic ring, the nitro group, the methyl group, and the indoline scaffold.

In a typical analysis, the IR spectrum would reveal characteristic absorption bands. The nitro group (NO₂) is expected to exhibit strong asymmetric and symmetric stretching vibrations. Generally, for aromatic nitro compounds, the asymmetric stretching (ν_as(NO₂)) appears in the range of 1500-1560 cm⁻¹, and the symmetric stretching (ν_s(NO₂)) is observed around 1335-1370 cm⁻¹. scirp.org The presence of the methyl group (-CH₃) would be confirmed by its characteristic C-H stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring within the indoline structure are expected in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the nitro group stretches are also active in Raman, the aromatic ring vibrations are often more intense, aiding in the characterization of the core structure. The combination of both IR and Raman data allows for a more complete vibrational assignment, as some modes may be more active in one technique than the other due to molecular symmetry and selection rules.

A detailed analysis of the vibrational spectra, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each observed band to a specific molecular motion. This level of detail is crucial for confirming the molecular structure and understanding the electronic effects of the substituents on the indoline ring.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methyl (CH₃) | C-H Stretch | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within the this compound molecule. The UV-Vis absorption spectrum is dictated by the promotion of electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy orbitals (π*). The presence of the nitro group, a strong electron-withdrawing group, and the methyl group, an electron-donating group, on the indoline ring significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max).

The chromophore of this compound, consisting of the nitro-substituted aromatic system, is expected to absorb in the UV or visible region. The electronic transitions are typically of the π → π* and n → π* type. The intense π → π* transitions are characteristic of the aromatic system, while the lower intensity n → π* transitions involve the non-bonding electrons of the oxygen atoms in the nitro group.

Solvatochromism, the change in the position of absorption or emission bands with a change in solvent polarity, provides valuable insights into the electronic structure of the molecule in its ground and excited states. While specific studies on this compound are not widely available, research on the closely related compound 1-Methyl-5-nitroindoline (B98089) (MNI) demonstrates the utility of this approach. nih.govnih.gov In such studies, the position of the first absorption band is measured in a series of solvents with varying polarity. nih.gov A shift to shorter wavelengths (a hypsochromic or blue shift) with increasing solvent polarity would suggest that the ground state is more polar than the excited state. Conversely, a shift to longer wavelengths (a bathochromic or red shift) would indicate a more polar excited state.

For instance, the solvatochromism of MNI in water has been used to probe structural changes in the solvent itself as a function of temperature. nih.govnih.gov The peak wavenumber of the first absorption band of MNI in water shows a minimum at 43 °C, which has been interpreted as an indicator of a change in the structure of liquid water. nih.govnih.gov Similar studies on this compound could elucidate the nature of its intramolecular charge transfer character and its interactions with different solvent environments. Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, would provide complementary information on the properties of the excited state and the de-excitation pathways.

Table 2: Illustrative Solvatochromism Data for the Analogous 1-Methyl-5-nitroindoline in Water nih.gov

| Temperature (°C) | Wavenumber (cm⁻¹) |

|---|---|

| -15 | ~22380 |

| 0 | ~22320 |

| 20 | ~22280 |

| 43 | ~22270 |

| 60 | ~22290 |

| 80 | ~22330 |

| 94.4 | ~22380 |

Note: This data is for 1-Methyl-5-nitroindoline and serves as an example of the methodology.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction experiment can provide precise information about bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and conformation of this compound. Furthermore, it reveals the packing of molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

For this compound, a crystallographic analysis would unambiguously determine the planarity of the indoline ring system and the orientation of the methyl and nitro substituents relative to the ring. The analysis of the crystal packing would shed light on how the molecules interact with each other in the solid state. For example, the presence of C-H···O interactions involving the methyl group and the nitro group of neighboring molecules could be identified.

The crystallographic data is typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions. This information is crucial for materials science applications and for understanding the solid-state properties of the compound.

Table 3: Example of Crystallographic Data for a Related Nitroaromatic Compound (4-Iodo-2-methyl-5-nitroaniline) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5264 (7) |

| b (Å) | 4.2773 (2) |

| c (Å) | 16.3725 (8) |

| β (°) | 109.835 (1) |

| Volume (ų) | 891.06 (8) |

Note: This data is for a structurally related compound and illustrates the type of information obtained from X-ray crystallography.

Computational Chemistry and Theoretical Investigations of 4 Methyl 5 Nitroindoline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust method for determining the optimized ground state geometry and electronic energy of molecules. For 4-Methyl-5-nitroindoline, DFT calculations would typically be employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations would provide insight into the planarity of the indoline (B122111) ring system and the orientation of the methyl and nitro substituents. Furthermore, energetic properties, including the total electronic energy and the energies of frontier molecular orbitals (HOMO and LUMO), could be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. However, specific DFT data for this compound are not available.

Ab Initio Methods for Excited State Properties and Spectroscopic Simulations

Ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT), are essential for investigating the excited state properties of molecules. These calculations can predict the energies of electronic transitions, which are fundamental to understanding the UV-Visible absorption spectrum of a compound. For this compound, TD-DFT could be used to simulate its electronic spectrum and assign the observed absorption bands to specific electronic transitions (e.g., π→π* or n→π*). Such studies would elucidate the influence of the methyl and nitro groups on the photophysical properties of the indoline scaffold. At present, such specific simulations for this compound have not been reported.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of a molecule and the influence of its environment, such as a solvent, on its behavior over time. An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and calculating the trajectories of all atoms over a period of time. This would allow for the exploration of the accessible conformational space of the molecule, identifying the most stable conformations and the energy barriers between them. Additionally, MD simulations can provide valuable information on solute-solvent interactions, such as the formation of hydrogen bonds between the nitro group and protic solvents. No specific MD simulation studies on this compound have been found in the literature.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reaction pathways and identify the structures and energies of transition states. For this compound, this could involve investigating its reactivity in various chemical transformations, such as electrophilic or nucleophilic substitution reactions. By mapping the potential energy surface of a reaction, it is possible to determine the activation energy and predict the reaction rate. This type of analysis is crucial for understanding the chemical behavior of the molecule and for designing synthetic routes. There is currently no published research on the reaction pathway modeling for this compound.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate the computational models. For this compound, it would be possible to calculate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from IR and Raman spectra can be compared with experimental spectra to confirm the molecular structure. Similarly, calculated NMR chemical shifts can be correlated with experimental data to aid in the assignment of signals in the ¹H and ¹³C NMR spectra. While experimental data for related compounds exist, a direct comparison for this compound based on computational predictions is not possible due to the lack of such studies.

Computational Approaches to Structure-Activity Relationship (SAR) Studies for Indoline Derivatives

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for designing new drugs. Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), models correlate the chemical structure of a series of compounds with their biological activity. For indoline derivatives, QSAR studies could involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a model that predicts the biological activity of new, unsynthesized derivatives. While SAR studies have been performed on various classes of indoline derivatives for different biological targets, a specific SAR study focusing on this compound and its analogues is not documented. Such a study would be valuable for identifying the key structural features responsible for a particular biological activity and for guiding the design of more potent compounds.

Future Research Directions and Emerging Trends in 4 Methyl 5 Nitroindoline and Indoline Chemistry

Development of Highly Efficient and Selective Catalytic Reactions for Indoline (B122111) Functionalization

A major frontier in indoline chemistry is the development of catalytic methods that enable the precise and efficient functionalization of the indoline core. For a molecule like 4-Methyl-5-nitroindoline, this involves strategies for selective C-H activation and functionalization at various positions of the bicyclic system, as well as transformations of the existing methyl and nitro groups.

Future research will likely focus on several key areas of catalysis:

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has been a cornerstone of organic synthesis, and its application to indoline functionalization continues to evolve. rsc.orgnih.gov Future efforts will likely target the direct C-H arylation, alkenylation, and alkynylation of the this compound backbone. The directing capabilities of the N-H group or a pre-installed directing group will be crucial for achieving high regioselectivity, particularly at the less reactive C6 and C7 positions. acs.org The development of novel ligands that can modulate the reactivity and selectivity of the palladium catalyst will be instrumental in overcoming the challenges posed by the specific electronic nature of the substituted indoline.

Copper-Catalyzed Transformations: Copper catalysis offers a more economical and sustainable alternative to palladium for certain transformations. nih.govresearchgate.net Research is anticipated to explore copper-catalyzed C-H functionalization, amination, and etherification reactions on the this compound scaffold. Given the presence of the nitro group, the development of copper-catalyzed reduction methodologies to the corresponding amine, followed by in-situ functionalization, could provide a streamlined approach to a diverse range of derivatives. researchgate.netnih.gov

Gold-Catalyzed Reactions: Gold catalysts have shown unique reactivity in activating alkynes and allenes, as well as in C-H functionalization reactions. orgsyn.orgxjournals.comchempedia.info The application of gold catalysis to this compound could enable novel cyclization and annulation strategies, leading to the construction of complex polycyclic architectures. Gold-catalyzed dearomatization reactions of the corresponding indole (B1671886) could also provide an alternative route to functionalized indolines. bldpharm.com

Cobalt and Other First-Row Transition Metal Catalysis: The use of earth-abundant and less toxic first-row transition metals like cobalt is a growing trend in catalysis. nih.gov Future investigations may focus on developing cobalt-catalyzed C-H functionalization and radical-based transformations of this compound. These methods could offer complementary reactivity and selectivity to those of the noble metals.

A summary of transition metals and their potential catalytic applications for indoline functionalization is presented in the table below.

| Transition Metal | Potential Catalytic Applications for Indoline Functionalization |

| Palladium | C-H Arylation, Alkenylation, Alkynylation, Carbonylation rsc.orgnih.govacs.org |

| Copper | C-H Functionalization, Amination, Etherification, Reduction of Nitro Groups nih.govresearchgate.netresearchgate.netnih.gov |

| Gold | Cyclization, Annulation, Dearomatization, C-H Functionalization orgsyn.orgxjournals.comchempedia.infobldpharm.com |

| Cobalt | C-H Functionalization, Radical Transformations nih.gov |

Integration of Artificial Intelligence and Machine Learning for Rational Design and Synthesis of Novel Indoline Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. rsc.orgxjournals.com For this compound and its derivatives, these computational tools offer powerful new approaches for both the design of novel molecules with desired properties and the planning of their synthetic routes.

Key areas where AI and ML are expected to make a significant impact include:

Rational Drug Design and Bioactivity Prediction: Machine learning models can be trained on large datasets of known bioactive molecules to predict the biological activity of novel indoline derivatives. acs.orgrsc.orgbldpharm.de By analyzing the structure-activity relationships (SAR) of existing indoline-based compounds, these models can identify key structural features that contribute to a desired pharmacological effect. nih.govajpamc.com This will enable the in silico design of this compound derivatives with enhanced potency and selectivity for specific biological targets, such as protein kinases or G-protein coupled receptors. bldpharm.com

De Novo Molecular Design: Generative AI models can be employed to design entirely new indoline-based molecules with optimized properties. rsc.org These models, often based on deep learning architectures, can explore a vast chemical space to generate novel structures that are predicted to have high binding affinity for a target protein or possess other desirable drug-like properties. This approach can accelerate the discovery of new lead compounds derived from the this compound scaffold.

AI-Driven Synthesis Planning: Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a complex task that can be significantly aided by AI. nih.govnih.gov AI-powered retrosynthesis tools can analyze the structure of a target this compound derivative and propose multiple synthetic pathways, complete with reaction conditions and potential yields. nih.gov This can save chemists considerable time and effort in the laboratory by identifying the most efficient and viable synthetic routes. researchgate.net

Predictive Models for Reaction Outcomes: Machine learning algorithms can be trained to predict the outcome of chemical reactions, including the yield and the formation of byproducts. researchgate.net For the synthesis of this compound derivatives, this can help in optimizing reaction conditions and selecting the most appropriate reagents and catalysts to maximize the yield of the desired product.

The synergy between computational design and experimental synthesis will undoubtedly accelerate the discovery and development of new indoline-based compounds with valuable applications.

In-depth Mechanistic Studies of Under-explored Indoline Transformations

A deeper understanding of the reaction mechanisms governing indoline transformations is crucial for the development of more efficient and selective synthetic methods. While many reactions of indoles and indolines are well-established, there remain numerous under-explored transformations where detailed mechanistic insights are lacking. For a substituted indoline like this compound, the interplay of the electronic effects of the methyl and nitro groups can lead to unique reactivity that warrants thorough investigation.

Future research in this area will likely focus on:

Mechanisms of Dearomatization Reactions: The dearomatization of indoles to form indolines is a powerful strategy for accessing three-dimensional molecular scaffolds. rsc.orgnih.govbldpharm.de Mechanistic studies, often employing a combination of experimental techniques and computational modeling, are needed to elucidate the intimate details of these transformations. For example, understanding the role of the catalyst and the nature of the intermediates in photocatalyzed dearomatization reactions can lead to the development of more efficient and enantioselective methods. rsc.org

Computational Studies of Reaction Pathways: Density Functional Theory (DFT) and other computational methods are invaluable tools for mapping out the potential energy surfaces of chemical reactions. researchgate.netbldpharm.comnih.gov These studies can provide detailed information about transition state geometries, activation energies, and the influence of substituents on reaction pathways. For this compound, computational studies can predict how the methyl and nitro groups will affect the regioselectivity of C-H functionalization reactions or the feasibility of novel cycloaddition reactions.

Mechanistic Insights into Catalytic C-H Functionalization: While transition metal-catalyzed C-H functionalization of indoles and indolines has seen significant progress, the precise mechanisms are often complex and not fully understood. rsc.orgresearchgate.net In-depth mechanistic studies, including kinetic analysis, isotopic labeling experiments, and in-situ spectroscopic monitoring, are needed to unravel the elementary steps of these catalytic cycles. This knowledge is essential for the rational design of more active and selective catalysts for the functionalization of challenging substrates like this compound.

Under-explored Radical Transformations: Radical-mediated reactions offer unique opportunities for the synthesis of complex molecules. The development and mechanistic understanding of novel radical-based transformations of indolines, such as those initiated by photoredox catalysis, are of growing interest. nih.govresearchgate.netdtic.milresearchgate.net Investigating the reactivity of radical intermediates derived from this compound could lead to the discovery of new and synthetically useful reactions.

A summary of key mechanistic areas for future investigation is provided in the table below.

| Area of Mechanistic Study | Key Questions to Address |

| Dearomatization Reactions | What is the role of the catalyst in activating the indole ring? What is the nature of the key intermediates? How can enantioselectivity be controlled? rsc.orgnih.govbldpharm.de |

| Catalytic C-H Functionalization | What is the operative catalytic cycle? What factors determine the regioselectivity? How can catalyst deactivation be prevented? rsc.orgresearchgate.net |

| Radical Transformations | How are radical intermediates generated and what is their reactivity? Can tandem radical cyclizations be developed? nih.govresearchgate.netdtic.milresearchgate.net |

| Computational Modeling | What are the lowest energy reaction pathways? How do substituents influence transition state energies? Can new reactions be predicted in silico? researchgate.netbldpharm.comnih.gov |

Expansion of the Synthetic Utility of this compound in Diverse Chemical Fields

The unique structural and electronic features of this compound make it a versatile building block for the synthesis of a wide range of functional molecules. Expanding its synthetic utility beyond its current applications will open up new opportunities in medicinal chemistry, materials science, and other chemical fields.

Future research directions aimed at expanding the synthetic utility of this compound include:

Medicinal Chemistry: The 5-nitroindole (B16589) scaffold is present in a number of compounds with demonstrated anticancer activity. nih.gov The this compound core can serve as a starting point for the synthesis of novel analogs with improved pharmacological properties. The nitro group can be reduced to an amine, which can then be further functionalized to introduce a variety of substituents. This approach could lead to the discovery of new drug candidates for the treatment of cancer and other diseases. nih.gov

Materials Science: The photophysical properties of nitroaromatic compounds make them interesting candidates for applications in materials science. 1-Methyl-5-nitroindoline (B98089) has been used as a molecular probe to study the structure of liquid water, highlighting the sensitivity of its electronic absorption spectrum to the surrounding environment. nih.gov This suggests that derivatives of this compound could be developed as sensors or as components of photoresponsive materials. The synthesis of polymers and other materials incorporating the this compound unit could lead to new materials with interesting optical or electronic properties. dtic.mil

Agrochemicals: The indoline scaffold is also found in a number of agrochemicals. The development of new synthetic methodologies for the functionalization of this compound could facilitate the synthesis of novel pesticides and herbicides with improved efficacy and environmental profiles.

Functionalization of the Methyl and Nitro Groups: The methyl and nitro groups of this compound are themselves amenable to a variety of chemical transformations. The methyl group can be functionalized through radical-based reactions or by conversion to other functional groups. rsc.org The nitro group can be reduced to an amine, as mentioned previously, or it can participate in nucleophilic aromatic substitution reactions. xjournals.comresearchgate.net Exploring the full range of transformations for these two functional groups will significantly expand the synthetic utility of this building block.

Cycloaddition Reactions: The indoline ring system can participate in cycloaddition reactions, providing a route to complex polycyclic structures. rsc.orgchempedia.infonih.gov Investigating the reactivity of this compound in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, could lead to the synthesis of novel heterocyclic systems with interesting biological or material properties.

Exploration of New Biological and Material Science Applications for Substituted Indolines

The inherent versatility of the indoline scaffold, combined with the ability to introduce a wide range of substituents, makes it a rich source of molecules with novel biological and material science applications. Future research will undoubtedly uncover new and exciting uses for substituted indolines, including those derived from this compound.

In the realm of biological applications , the focus will likely be on:

Drug Discovery: The indoline core is a common feature in many approved drugs and clinical candidates. The exploration of new substituted indolines will continue to be a major focus of drug discovery efforts. For example, the development of novel indoline-based kinase inhibitors for the treatment of cancer is an active area of research. The unique substitution pattern of this compound could be leveraged to design molecules with improved selectivity for specific kinase targets.

Antimicrobial and Antiviral Agents: There is a pressing need for new antimicrobial and antiviral drugs to combat the rise of drug-resistant pathogens. The indoline scaffold has been shown to possess both antibacterial and antiviral activity. High-throughput screening of libraries of substituted indolines, including derivatives of this compound, could lead to the identification of new lead compounds for the development of novel anti-infective agents.

Central Nervous System (CNS) Disorders: The indoline nucleus is present in many neurotransmitters and CNS-active drugs. The synthesis and biological evaluation of novel substituted indolines could lead to the discovery of new treatments for a range of neurological and psychiatric disorders, such as depression, anxiety, and neurodegenerative diseases.

In the field of material science , emerging applications for substituted indolines include:

Organic Electronics: The electronic properties of the indoline ring system make it an attractive building block for the development of new organic electronic materials. Substituted indolines can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nitro group in this compound could be particularly useful for tuning the electronic properties of these materials.

Sensors: The ability of the indoline scaffold to interact with various analytes makes it a promising platform for the development of chemical sensors. For example, indoline-based fluorescent probes have been developed for the detection of metal ions and other small molecules. The specific substitution pattern of this compound could be exploited to create sensors with high selectivity for particular analytes.

Photochromic Materials: Certain indoline derivatives exhibit photochromism, meaning they can reversibly change their color upon exposure to light. This property makes them useful for applications such as smart windows, optical data storage, and molecular switches. The synthesis of novel photochromic indolines based on the this compound scaffold could lead to materials with improved performance characteristics.

Advancements in Analytical Techniques for Real-Time Monitoring and High-Throughput Screening of Indoline-Based Reactions and Systems

The development of advanced analytical techniques is crucial for accelerating the pace of research in indoline chemistry. Real-time monitoring of reactions provides valuable mechanistic insights and allows for rapid optimization of reaction conditions. High-throughput screening enables the rapid evaluation of large libraries of compounds, which is essential for drug discovery and materials development.

Future advancements in analytical techniques relevant to indoline chemistry are expected in the following areas:

Real-Time Reaction Monitoring: Techniques such as in-situ NMR, Raman spectroscopy, and mass spectrometry are becoming increasingly important for the real-time monitoring of chemical reactions. These methods provide a wealth of information about the kinetics and mechanism of a reaction, allowing for a more rational approach to reaction optimization. The application of these techniques to the synthesis of this compound and its derivatives will facilitate the development of more efficient and robust synthetic methods.

High-Throughput Screening (HTS): HTS is a powerful tool for the rapid discovery of new bioactive molecules and materials. The development of new HTS assays for the evaluation of indoline-based compounds will be a key driver of future research. For example, the development of cell-based assays for the screening of indoline libraries against specific disease targets could lead to the rapid identification of new drug candidates.

Advanced Chromatographic and Spectroscopic Methods: The purification and characterization of novel indoline derivatives often requires the use of advanced analytical techniques. The development of new chromatographic methods, such as supercritical fluid chromatography (SFC), can provide improved separation of complex mixtures of indoline isomers. Advances in mass spectrometry, such as ion mobility-mass spectrometry, can provide detailed structural information about novel indoline compounds.

Biosensors for Indoline Detection: The development of biosensors for the detection of specific indoline compounds could have applications in environmental monitoring and medical diagnostics. For example, a biosensor capable of detecting a specific indoline-based drug or its metabolites in biological fluids could be used for therapeutic drug monitoring.

The continued development of these and other analytical techniques will be essential for advancing our understanding of indoline chemistry and for unlocking the full potential of this important class of molecules.

Q & A

Q. What mechanistic insights explain the regioselectivity of 5-nitro substitution in 4-methylindoline derivatives?

- Methodological Answer : Perform kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (e.g., NO₂) to track nitration pathways. Computational modeling (DFT) can map transition states and charge distribution. The methyl group at position 4 directs nitration to position 5 via steric and electronic effects, as shown in Mulliken charge analyses .

Q. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be reconciled in preclinical studies?

- Methodological Answer : Use a weight-of-evidence approach:

Compare assay conditions (e.g., cell lines, exposure times).

Analyze dose-response curves for IC₅₀/EC₅₀ discrepancies.

Cross-reference with metabolomic data to identify prodrug activation or off-target effects. For example, cytotoxicity at high doses may overshadow antimicrobial activity in mixed assays .

Q. What computational strategies predict the reactivity of 4-methyl-5-nitroindoline in nucleophilic aromatic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Molecular dynamics (MD) simulations can model solvent effects. Validate predictions with kinetic experiments using nucleophiles (e.g., thiols or amines) under controlled conditions .

Q. How do structural modifications (e.g., substituting the nitro group) alter the compound’s pharmacokinetic profile in vivo?

- Methodological Answer : Design analogs (e.g., 5-amino or 5-cyano derivatives) and assess ADMET properties via:

- Lipophilicity : LogP measurements (shake-flask method).

- Metabolic Stability : Liver microsome assays.

- Bioavailability : Pharmacokinetic studies in rodent models. Correlate substituent electronic effects with clearance rates .

Methodological Best Practices

- Experimental Design : Include positive/negative controls (e.g., unsubstituted indoline) and triplicate sampling to account for batch variability .

- Data Contradictions : Use matrices to tabulate conflicting results, noting variables like reagent purity, instrumentation calibration, and environmental controls .

- Literature Synthesis : Conduct systematic reviews (PRISMA guidelines) to map knowledge gaps, prioritizing studies with rigorous spectroscopic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.